molecular formula C17H19N3O4 B2588242 7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034606-28-3

7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No. B2588242
CAS RN: 2034606-28-3
M. Wt: 329.356
InChI Key: PUSRZGHIFXNQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature .

Scientific Research Applications

Modulation of MRGPRX2 Receptor

This compound has been identified as a modulator of the Mas-related G-protein receptor X2 (MRGPRX2) . MRGPRX2 is involved in various physiological and pathological processes, including pseudo-allergic reactions, chronic itch (pruritus), inflammation, pain disorders, and cancer-associated conditions . By targeting this receptor, the compound could be used to develop treatments for these conditions.

Antitumor Activity

The structural analogs of this compound have shown potential as antitumor agents . The presence of methoxy groups and a pyridine ring is believed to contribute to this activity. Further research could explore the antitumor properties of 7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide.

Antimicrobial Activity

Some derivatives of this compound have demonstrated antimicrobial activity against various bacterial strains, such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus* . This suggests potential use in developing new antimicrobial agents.

Inhibition of Bcl-2 Protein

Compounds with similar structures have shown inhibition activity against the Bcl-2 protein , which plays a significant role in regulating apoptosis. Inhibitors of Bcl-2 are considered promising for the treatment of cancers where Bcl-2 is overexpressed.

Monoamine Oxidase Inhibition

Derivatives of this compound have been found to possess inhibitory activity against monoamine oxidase , which is an enzyme involved in the breakdown of neurotransmitters. Inhibitors of monoamine oxidase are used to treat various neuropsychiatric disorders.

Acetylcholinesterase Inhibition

The compound’s analogs have also shown potent inhibitory activity against acetylcholinesterase , an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of this enzyme are used in the treatment of Alzheimer’s disease due to their ability to increase acetylcholine levels in the brain.

Safety and Hazards

The safety and hazards associated with this compound are not available in the literature .

properties

IUPAC Name

7-methoxy-N-[(2-methoxypyridin-4-yl)methyl]-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-23-13-9-15(21)20-7-3-4-12(20)16(13)17(22)19-10-11-5-6-18-14(8-11)24-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSRZGHIFXNQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NCC3=CC(=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

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